Rgfp966
Description
RGFP966 is a highly selective inhibitor of histone deacetylase 3 (HDAC3), a class I HDAC enzyme involved in chromatin remodeling and gene expression regulation. By inhibiting HDAC3, this compound increases histone acetylation, leading to altered transcriptional activity and downstream effects on cellular processes such as proliferation, apoptosis, and inflammation. Its specificity for HDAC3 (IC₅₀ = 0.08 μM) minimizes off-target effects compared to pan-HDAC inhibitors .
Structure
3D Structure
Properties
IUPAC Name |
(E)-N-(2-amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O/c22-18-9-10-20(19(23)13-18)25-21(27)11-8-17-14-24-26(15-17)12-4-7-16-5-2-1-3-6-16/h1-11,13-15H,12,23H2,(H,25,27)/b7-4+,11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVQHYHDYFTPDV-VCABWLAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C=C(C=N2)C=CC(=O)NC3=C(C=C(C=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C=C(C=N2)/C=C/C(=O)NC3=C(C=C(C=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801026037 | |
| Record name | (E)-N-(2-Amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357389-11-7 | |
| Record name | (E)-N-(2-Amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biological Activity
RGFP966 is a selective inhibitor of histone deacetylase 3 (HDAC3), demonstrating significant biological activity in various preclinical models. This compound has garnered attention for its potential therapeutic applications, particularly in inflammatory diseases and neuroprotection. The following sections detail its mechanisms of action, effects on inflammatory pathways, and neuroprotective properties, supported by relevant research findings.
This compound selectively inhibits HDAC3 with an IC50 value of approximately 80 nM, showing no significant inhibition of other class I HDACs at concentrations up to 15 μM . HDAC3 is known to play a crucial role in the regulation of gene expression related to inflammation and cellular stress responses. By inhibiting HDAC3, this compound alters the acetylation status of histones and non-histone proteins, thereby influencing various signaling pathways.
Key Pathways Affected by this compound:
- NF-κB Pathway : this compound has been shown to downregulate pro-inflammatory gene expression by inhibiting the transcriptional activity of NF-κB p65 without affecting its acetylation status. This suggests that this compound may inhibit NF-κB activity through mechanisms other than direct deacetylation .
- Nrf2 Pathway : In models of traumatic brain injury (TBI), this compound promotes the nuclear translocation of Nrf2, a key regulator of antioxidant responses. This activation leads to enhanced expression of downstream antioxidant enzymes and reduced oxidative stress .
In Vitro Studies
In studies using RAW 264.7 macrophages and human bronchial epithelial cells, this compound effectively reduced pro-inflammatory cytokine production upon stimulation with lipopolysaccharides (LPS) and interferon-gamma (IFN-γ). The compound significantly downregulated genes associated with inflammation while upregulating anti-inflammatory markers .
| Cell Type | Treatment | Pro-inflammatory Cytokines | Anti-inflammatory Markers |
|---|---|---|---|
| RAW 264.7 Macrophages | This compound | Decreased | Increased |
| Human Bronchial Epithelial | This compound | Decreased | Increased |
Ex Vivo Studies
Using precision-cut lung slices from mice, this compound demonstrated similar anti-inflammatory effects. The treatment resulted in decreased expression of pro-inflammatory genes and an increase in anti-inflammatory gene expression, suggesting its potential as a therapeutic agent for conditions like chronic obstructive pulmonary disease (COPD) .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of this compound in models of TBI. The compound was found to reduce brain edema, mitigate histological damage, and enhance neurological functions in rat models subjected to oxidative stress and inflammation. The underlying mechanisms involve:
- Reduction of Reactive Oxygen Species (ROS) : By activating the Nrf2 pathway, this compound decreases ROS levels, which are implicated in secondary brain injury following TBI .
- Inhibition of NLRP3 Inflammasome Activation : this compound significantly inhibited the activation of the NLRP3 inflammasome, which is associated with neuroinflammation .
Case Studies and Research Findings
- Chronic Obstructive Pulmonary Disease (COPD) : In a study focused on COPD models, this compound was shown to effectively attenuate pro-inflammatory gene expression linked to HDAC3 activity, providing a novel approach for therapeutic intervention in inflammatory lung diseases .
- Traumatic Brain Injury (TBI) : In TBI models, this compound not only reduced inflammation but also improved cognitive outcomes by promoting neuroprotective pathways. The study emphasized the dual role of this compound in modulating both oxidative stress and inflammatory responses .
Scientific Research Applications
Neuroprotective Effects
Mechanism of Action
RGFP966 exhibits neuroprotective properties primarily through the inhibition of HDAC3, leading to increased histone acetylation which promotes gene expression associated with neuroprotection. Studies have shown that this compound can reduce neuroinflammation and oxidative stress, thereby mitigating neuronal damage in various models of neurological disorders.
Case Study: Huntington's Disease
In a study involving N171-82Q transgenic mice, this compound was administered at doses of 10 mg/kg and 25 mg/kg. The results indicated significant improvements in motor function as assessed by rotarod and open field tests. Furthermore, chronic treatment with this compound significantly reduced striatal volume decline compared to vehicle-treated controls, demonstrating its potential as a therapeutic agent for Huntington's disease .
| Dose (mg/kg) | Motor Function Improvement | Striatal Volume Decline (%) |
|---|---|---|
| 10 | Moderate | 19.3 (vehicle) vs. 5.9 (this compound) |
| 25 | Significant | 19.3 (vehicle) vs. 5.9 (this compound) |
Anti-inflammatory Properties
Mechanism of Action
This compound has been shown to modulate inflammatory pathways by suppressing pro-inflammatory cytokines such as IL-1β and TNF-α. It also inhibits the NLRP3 inflammasome pathway, which is crucial in mediating the inflammatory response .
Case Study: Traumatic Brain Injury
In a rat model of traumatic brain injury, this compound treatment resulted in reduced brain edema and improved neurological function. The compound was found to enhance Nrf2 nuclear translocation, leading to increased antioxidant enzyme activity and decreased reactive oxygen species production .
| Parameter | Control Group | This compound Group |
|---|---|---|
| Brain Edema | High | Significantly Reduced |
| Neurological Function Score | Low | Significantly Improved |
Behavioral Improvements
Mechanism of Action
The behavioral effects of this compound are linked to its ability to enhance memory and learning processes through epigenetic modifications that affect gene expression related to cognition.
Case Study: Cocaine Addiction
A study demonstrated that this compound enhanced extinction learning in a cocaine-conditioned place preference model, suggesting its potential utility in treating addiction disorders .
| Treatment | Conditioned Place Preference Score |
|---|---|
| Control | High |
| This compound | Significantly Lower |
Applications in Spinal Cord Injury
This compound has also shown promise in promoting recovery after spinal cord injury by modulating inflammatory responses and improving functional outcomes. In animal models, treatment with this compound resulted in an improved balance between pro-inflammatory and anti-inflammatory macrophage populations at the injury site .
| Injury Model | BMS Score at 10 dpi |
|---|---|
| Control | Below 2 |
| This compound | Between 3 and 4 |
Comparison with Similar Compounds
Comparison with Similar HDAC Inhibitors
Selectivity and Mechanism of Action
Key Insights :
Efficacy in Disease Models
Table 1: Comparative Efficacy in Preclinical Studies
Key Insights :
Key Insights :
- This compound’s favorable safety profile contrasts with Panobinostat and VPA, which exhibit significant off-target effects .
Q & A
Q. What experimental methodologies are used to confirm RGFP966’s selectivity for HDAC3 over other HDAC isoforms?
this compound’s selectivity is validated through HDAC enzymatic activity assays using recombinant HDAC isoforms. Its IC50 for HDAC3 is 80 nM, while no significant inhibition of other HDACs (e.g., HDAC1, HDAC2) is observed at concentrations up to 15 µM . Researchers typically employ fluorometric or colorimetric assays with substrates like acetylated lysine residues to quantify inhibition. Specificity is further confirmed by comparing results with pan-HDAC inhibitors (e.g., trichostatin A) and structurally related inhibitors (e.g., RGFP963, which targets HDAC1/2/3) .
Q. Which in vitro models are most suitable for studying this compound’s effects on histone acetylation and gene expression?
Key models include:
- CTCL cell lines : Immunoblotting reveals increased acetylation of H3K9/K14, H3K27, and H4K5 after 24-hour treatment .
- Primary microglia : LPS-stimulated cells treated with this compound show reduced pro-inflammatory cytokines (TNF-α, IL-6) via Toll-like receptor pathway suppression .
- Hepatocellular carcinoma (HCC) cells : this compound suppresses EGFR expression and phosphorylation, validated by phospho-kinase arrays and Western blotting .
Q. What behavioral paradigms are used to assess this compound’s neuroprotective effects in vivo?
- Cocaine-conditioned place preference (CPP) : this compound (3–10 mg/kg, subcutaneous) facilitates extinction and prevents relapse by modulating histone acetylation in the infralimbic cortex and hippocampus .
- Rotarod and open-field tests : In Huntington’s disease models, this compound (10–25 mg/kg) improves motor coordination and reduces striatal atrophy .
- Middle cerebral artery occlusion (MCAO) : Post-stroke administration reduces infarct size and neurological deficits via AIM2 inflammasome downregulation .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings on this compound’s effects on histone acetylation in different brain regions?
In the amygdala, this compound increases H3 acetylation, while paradoxically decreasing it in the dentate gyrus . This discrepancy may arise from region-specific interactions with histone acetyltransferases (HATs) or compensatory feedback mechanisms. Methodological solutions include:
Q. What strategies optimize this compound dosing for neuroprotection versus anti-inflammatory effects?
- Neuroprotection : Higher doses (10–25 mg/kg) are used in Huntington’s and stroke models to enhance histone acetylation and reduce apoptosis .
- Anti-inflammation : Lower doses (1 µM in vitro, 10 mg/kg in vivo) suffice to suppress NF-κB and STAT3 pathways in microglia . Critical consideration: Brain penetrance differs between systemic and localized administration; intracerebroventricular delivery may improve target engagement .
Q. How does this compound’s inhibition of HDAC3 intersect with non-histone targets in cancer research?
In HCC, this compound downregulates EGFR expression by modulating HDAC3-dependent deacetylation of STAT1, reducing proliferation and migration . Key methods include:
- Phospho-kinase arrays : Screen for altered tyrosine kinase activity.
- STAT1 acetylation assays : Chromatin immunoprecipitation (ChIP) confirms HDAC3-STAT1 binding .
Q. Why does this compound facilitate extinction of drug-seeking behavior but not cued fear extinction?
Unlike RGFP963 (a pan-Class I HDAC inhibitor), this compound’s selectivity for HDAC3 limits its modulation of fear-related circuits. Behavioral divergence is attributed to:
Q. What experimental approaches validate this compound’s antioxidant effects in cardiac preservation?
In hypothermic heart models, this compound upregulates SOD, catalase, and glutathione peroxidase via YAP pathway inhibition. Methods include:
Q. How does this compound regulate inflammasomes in neurodegenerative and stroke models?
this compound suppresses NLRP3 and AIM2 inflammasomes by acetylating NF-κB p65 and STAT3, reducing IL-1β and caspase-1 activation. Techniques involve:
Q. What are the limitations of using this compound to study HDAC3’s role in immune-neuro crosstalk?
While this compound reduces microglial activation, its systemic effects may confound results due to peripheral immune modulation. Solutions include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
